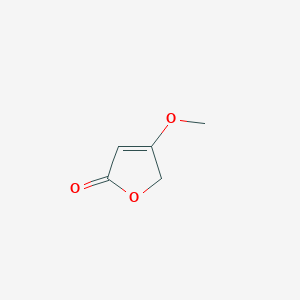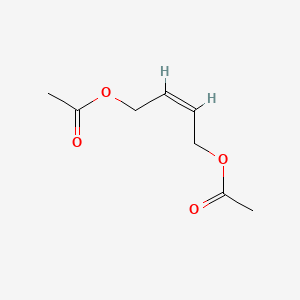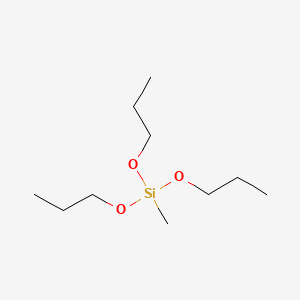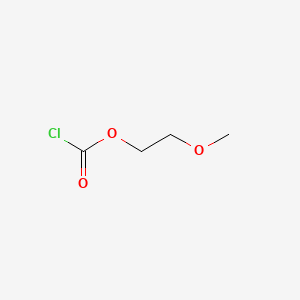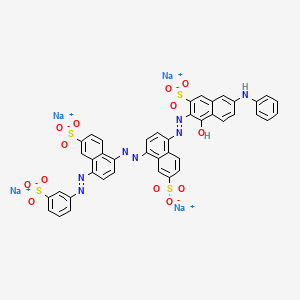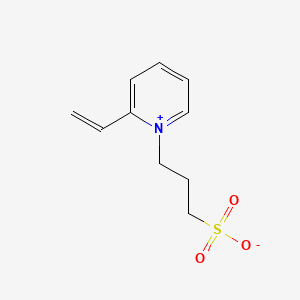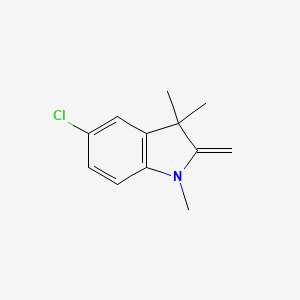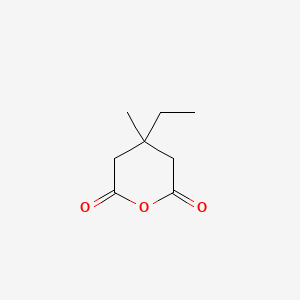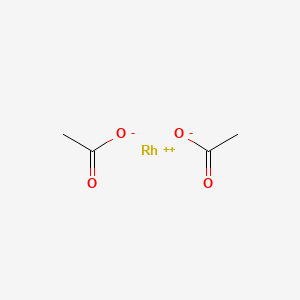
Rhodium(II) acetate
Descripción general
Descripción
Rhodium(II) acetate is a coordination compound with the formula Rh2(AcO)4, where AcO− is the acetate ion . It is a dark green powder that is slightly soluble in polar solvents, including water . It is used as a catalyst for cyclopropanation of alkenes . It is a widely studied example of a transition metal carboxylate complex .
Synthesis Analysis
Rhodium(II) acetate is usually prepared by the heating of hydrated rhodium(III) chloride in acetic acid . Rhodium(II) acetate dimer undergoes ligand exchange, the replacement of the acetate group by other carboxylates and related groups . Complexes of rhodium(II) acetate with 2H-azirines were obtained for the first time . The structure of Rh2(OAc)4 complex with two 3-(4-methoxyphenyl)-2H-azirine molecules was studied by X-ray diffraction analysis .
Molecular Structure Analysis
The structure of rhodium(II) acetate features a pair of rhodium atoms, each with octahedral molecular geometry, defined by four acetate oxygen atoms, water, and a Rh–Rh bond of length 2.39 Å . The water adduct is exchangeable, and a variety of other Lewis bases bind to the axial positions .
Chemical Reactions Analysis
Rhodium(II) acetate is an effective catalyst for carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . It has been applied to a wide range of reactions including insertion into bonds and the cyclopropanation of alkenes .
Physical And Chemical Properties Analysis
Rhodium(II) acetate is an emerald green powder with a molar mass of 441.99 g/mol . It has a density of 1.126 g/cm3 . It is slightly soluble in water and polar organic solvents . It has a monoclinic crystal structure and octahedral coordination geometry .
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Rhodium(II) acetate is a catalyst for the denitrogenative transformation of triazoles, leading to the synthesis of various heterocycles. For instance, it catalyzes the transformation of 1-sulfonyl-1,2,3-triazoles, resulting in 2-tetrasubstituted saturated heterocycles with high yield and diastereoselectivity (Boyer, 2014). Another example involves the synthesis of dihydrofuran-3-imines from 1-tosyl-1,2,3-triazoles, showing high yield and diastereoselectivity (Boyer, 2014).
Interaction with Enzymes
Rhodium(II) acetate's interaction with enzymes reveals its capability to irreversibly inhibit enzymes with essential sulfhydryl groups near their active sites. This property aligns with the observed toxicity and antitumor activity of rhodium(II) carboxylates (Howard et al., 1976).
Spectral and Thermal Properties
Studies on rhodium(II) acetate adducts show that their spectral transitions in the visible region vary depending on the ligand forming the adduct. Their thermal properties have been investigated using techniques like thermogravimetric analysis and differential scanning calorimetry (Kitchens & Bear, 1969).
Catalysis in Functionalized Compound Synthesis
Rhodium(II) acetate is instrumental in the synthesis of functionalized oxazoles from the reaction of dimethyl diazomalonate with nitriles, demonstrating a preference for oxazole formation over cyclopropane formation (Connell et al., 1986).
Structural Analysis and Synthesis
X-ray analysis reveals the structure of thiophenium bismethoxycarbonyl-methylide, synthesized through rhodium(II) acetate-catalyzed addition of dimethyl diazomalonate to thiophen (Gillespie et al., 1978).
Antineoplastic Properties
Rhodium(II) acetate shows potential as an antineoplastic agent, affecting DNA and RNA synthesis and demonstrating binding to DNA and proteins (Erck et al., 1974).
Homogeneous Catalysis
103Rh NMR spectroscopy indicates the extensive use of rhodium(II) acetate in homogeneous catalysis, such as hydroformylation of alkenes and carbonylation of methanol (Ernsting et al., 2004).
Applications in Natural Product Synthesis
Rhodium(II) acetate catalyzes intermolecular cyclopropanation, contributing to the synthesis of spirooxindolyl sugar derivatives, important in natural product synthesis (Reddy et al., 2012).
Synthesis Gas Conversion
Supported rhodium catalysts, including rhodium(II) acetate, are effective in converting synthesis gas to various compounds, including acetic acid and ethanol, under high pressures (Bhasin et al., 1978).
Safety And Hazards
Rhodium(II) acetate causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
rhodium(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDJKCJYYAQMRO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Rh+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203567 | |
| Record name | Acetic acid, rhodium(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Rhodium(II) acetate dimer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17098 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodium(II) acetate | |
CAS RN |
5503-41-3, 15956-28-2 | |
| Record name | Acetic acid, rhodium(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodium (II) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrakis[μ-(acetato-O:O')]dirhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



